molecular formula C19H25N B13739374 N,N-Diethyl-alpha-phenethylbenzylamine CAS No. 100427-88-1

N,N-Diethyl-alpha-phenethylbenzylamine

Cat. No.: B13739374
CAS No.: 100427-88-1
M. Wt: 267.4 g/mol
InChI Key: KUPXJHZOBSBPRH-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha-phenethylbenzylamine (CAS RN 100427-88-1) is an organic compound with the molecular formula C19H25N and a molecular weight of 267.42 g/mol . It should be stored at refrigerated temperatures of 2-8°C . This substance is part of a broader class of chiral amine compounds, such as 1-phenylethylamine (α-methylbenzylamine), which are extensively used in scientific research as versatile building blocks and chiral auxiliaries in asymmetric synthesis . Researchers utilize these structural motifs in the development of chiral ligands for catalysis and as key intermediates in the synthesis of enantiomerically pure compounds, which are crucial for pharmaceutical and agrochemical development . The related family of 1-phenylethylamine derivatives is also known to function as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy, where they help in the determination of enantiomeric purity and absolute configuration of other chiral molecules . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100427-88-1

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-diethyl-1,3-diphenylpropan-1-amine

InChI

InChI=1S/C19H25N/c1-3-20(4-2)19(18-13-9-6-10-14-18)16-15-17-11-7-5-8-12-17/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

KUPXJHZOBSBPRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Computational and Theoretical Chemistry Approaches for N,n Diethyl Alpha Phenethylbenzylamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution and molecular orbitals.

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in a molecule. For a molecule like N,N-Diethyl-alpha-phenethylbenzylamine, MO analysis would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.

Table 1: Representative Molecular Orbital Data for a Tertiary Amine

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Primarily localized on the nitrogen lone pair with some delocalization into the aromatic rings.
LUMO1.2Delocalized over the aromatic π-systems.
HOMO-LUMO Gap7.0Indicates moderate chemical stability.

Predictive models based on electronic properties derived from quantum chemical calculations can identify the most probable sites for chemical reactions. acs.org By calculating properties such as electrostatic potential (ESP) maps and atomic charges, one can visualize the electron-rich and electron-poor regions of this compound.

An ESP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a prime target for electrophilic attack. Conversely, the hydrogen atoms on the carbons adjacent (alpha) to the nitrogen are often susceptible to abstraction by radicals. nih.gov Computational models can correlate these electronic and steric properties with the rates of specific reactions, such as oxidative degradation. acs.orgresearchgate.net For instance, the presence of bulky groups like phenethyl and benzyl (B1604629) can create steric hindrance, influencing which sites are accessible to reactants. nih.gov Machine learning approaches, trained on datasets of computationally derived molecular descriptors, are increasingly used to predict chemical reactivity with high accuracy. nih.govtdl.org

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for studying chemical reactions due to its balance of accuracy and computational efficiency. acs.org DFT is particularly well-suited for investigating the mechanisms of reactions involving amines. acs.org

A key application of DFT is the mapping of potential energy surfaces (PES) for chemical reactions. visualizeorgchem.comnih.gov A PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By mapping the PES for a reaction involving this compound, researchers can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and characterizing all stationary points, including reactants, products, intermediates, and transition states. researchgate.net

For example, in a hypothetical N-dealkylation reaction of this compound, DFT could be used to model the stepwise process, which may involve hydrogen abstraction from a carbon alpha to the nitrogen, followed by further steps. acs.org The resulting energy profile would reveal the relative energies of all species involved in the reaction. researchgate.net

The transition state (TS) is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. mdpi.com DFT is highly effective at locating and characterizing the geometry of transition states. acs.org Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). acs.org This value is crucial for determining the rate of the reaction; a higher activation energy corresponds to a slower reaction. For reactions involving this compound, DFT could be used to calculate the activation energies for various potential pathways, such as oxidation or nucleophilic substitution, thereby predicting which reactions are kinetically favorable. acs.org For instance, DFT studies on the Eschweiler-Clarke methylation of amines have successfully identified the rate-determining step by calculating the activation energies of proposed transition states. mdpi.com

Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

Reaction TypeTransition State Imaginary Frequency (cm⁻¹)Activation Energy (kcal/mol)
N-de-ethylation-45025
N-de-benzylation-42028
α-carbon hydroxylation-120015

Conformational Analysis and Molecular Modeling of Amine Structures

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound, with its multiple rotatable single bonds, can exist in numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

Molecular mechanics force fields and quantum mechanical methods are used to systematically explore the conformational space of the molecule. mdpi.com Studies on similar molecules, like N,N-diethyl-m-toluamide and various phenethylamines, have shown that steric and electronic effects dictate the preferred conformations. morressier.comacs.org For this compound, the bulky benzyl and phenethyl groups would likely impose significant steric constraints, leading to a limited number of low-energy conformers. wikipedia.org The relative orientations of the ethyl groups and the larger aromatic substituents around the nitrogen atom would be a key determinant of conformational stability. acs.orgresearchgate.net Understanding the predominant conformations is essential, as the molecule's shape influences how it interacts with other molecules, including reactants and biological receptors. mdpi.com

Understanding Steric and Electronic Effects on Molecular Conformations

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of conformations, each with a different potential energy. The distribution of these conformations is primarily governed by a delicate interplay of steric and electronic effects.

Steric Hindrance: The bulky nature of the substituents on the amine nitrogen—two ethyl groups and a phenethylbenzyl group—results in significant steric hindrance. This repulsion between electron clouds forces the molecule to adopt conformations that maximize the distance between these large groups. lumenlearning.com Computational methods such as molecular mechanics (MM) and density functional theory (DFT) can be employed to systematically explore the potential energy surface of the molecule. By rotating the bonds and calculating the energy of the resulting geometries, a conformational map can be generated, identifying the low-energy, and therefore most probable, conformations.

Electronic Effects: The presence of two phenyl rings introduces significant electronic effects. The delocalized pi-systems of the aromatic rings can engage in non-covalent interactions, such as pi-pi stacking or cation-pi interactions, which can stabilize certain folded conformations. Quantum mechanics (QM) calculations are particularly well-suited to capture these subtle electronic phenomena. acs.orgnih.govacs.org These calculations can provide information on the electron density distribution, electrostatic potential, and orbital interactions, all of which contribute to the conformational preferences of the molecule.

The nitrogen atom, with its lone pair of electrons, is a key feature. Its hybridization and the accessibility of its lone pair are influenced by the surrounding steric bulk. Computational studies on similar tertiary amines have shown that pyramidal inversion at the nitrogen atom is a dynamic process whose energy barrier can be calculated. wikipedia.org

Interactive Data Table: Predicted Dominant Interactions in this compound Conformations

Interaction TypeInteracting GroupsPredicted Effect on ConformationRelevant Computational Method
Steric RepulsionDiethylamino group and Phenyl ringsFavors extended, staggered conformationsMolecular Mechanics (MM), DFT
Pi-Pi StackingTwo Phenyl ringsCan stabilize folded conformationsDensity Functional Theory (DFT)
Cation-PiProtonated amine and Phenyl ringsCould be significant in acidic mediaQuantum Mechanics (QM)
Torsional StrainEthyl groups on NitrogenDisfavors eclipsed conformationsConformational Analysis using MM/DFT

Predicting Ligand-Substrate Interactions in Hypothetical Catalytic Systems

This compound could potentially act as a ligand in a catalytic system, for example, in reactions involving metal catalysts for N-alkylation. researchgate.netnih.gov Computational methods are invaluable for predicting how this molecule would interact with a metal center or a substrate in a hypothetical catalytic cycle.

Molecular Docking: A primary tool for this purpose is molecular docking. jscimedcentral.comnih.gov This technique predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or substrate). In a hypothetical scenario where this compound acts as a ligand for a transition metal catalyst, docking simulations could predict its binding mode to the metal center. These simulations would take into account the flexible nature of the ligand, exploring its various conformations to find the one that best fits into the catalytic pocket. nih.gov The results of docking are often ranked using a scoring function that estimates the binding affinity. jscimedcentral.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed and accurate picture of the ligand-substrate interactions, a hybrid QM/MM approach can be used. In this method, the catalytically active site (e.g., the metal center and the atoms directly involved in the reaction) is treated with a high level of theory (QM), while the rest of the system is treated with a more computationally efficient method (MM). This allows for the accurate modeling of electronic effects, such as charge transfer and bond breaking/formation, which are crucial in catalysis.

For example, if this compound were a substrate in an enzymatic reaction, a QM/MM study could elucidate the mechanism of its transformation. The calculations could reveal the transition state structures and the activation energies for different reaction pathways, providing a deep understanding of the catalytic process.

Interactive Data Table: Computational Approaches for a Hypothetical Catalytic System

Computational MethodApplicationPredicted Outcome
Molecular DockingPredicting the binding pose of this compound to a catalystIdentification of the most stable binding orientation and estimation of binding affinity
Quantum Mechanics (QM)Elucidating the reaction mechanism at the active siteCalculation of activation energies and identification of transition states
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-catalyst complex over timeUnderstanding the flexibility of the complex and the role of solvent effects
QM/MMDetailed study of bond-making and bond-breaking eventsAccurate description of the electronic changes during the catalytic cycle

By leveraging these computational tools, researchers can gain significant insights into the chemical nature of this compound, paving the way for its potential future applications.

Advanced Spectroscopic and Analytical Methodologies for Chemical Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. It provides granular information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-Dimensional NMR Techniques for Complex Structure Elucidation

For a molecule with the complexity of N,N-Diethyl-alpha-phenethylbenzylamine, which contains multiple aromatic and aliphatic protons in close proximity, one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit significant signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to resolve these ambiguities.

A COSY experiment would reveal the scalar couplings between protons, establishing the connectivity within the ethyl, phenethyl, and benzyl (B1604629) fragments. For instance, the triplet of the methyl protons of the ethyl groups would show a correlation to the quartet of the adjacent methylene (B1212753) protons.

An HSQC spectrum correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of both ¹H and ¹³C resonances. This would be crucial in distinguishing the various methylene groups within the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

The following table presents predicted chemical shifts (δ) for this compound, extrapolated from data for N,N-diethylphenethylamine and N,N-diethylbenzylamine.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃~1.0 (triplet)~12
Ethyl-CH₂~2.5 (quartet)~47
Benzyl-CH₂~3.6 (singlet)~58
Phenethyl-α-CH~3.0 (triplet)~55
Phenethyl-β-CH₂~2.7 (triplet)~34
Aromatic-H7.2-7.4 (multiplet)126-140

Note: These are estimated values and actual experimental data may vary.

Real-Time NMR Monitoring for Observing Reaction Progress and Intermediates

Real-time or in-situ NMR monitoring is a powerful technique for studying reaction kinetics and identifying transient intermediates. oup.comchemicalbook.comnih.govoup.com In the synthesis of this compound, for example, via the reductive amination of phenylacetaldehyde (B1677652) with N-ethylbenzylamine followed by ethylation, real-time NMR could track the disappearance of reactant signals and the concurrent appearance of product signals. This would allow for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. Furthermore, the detection of signals from any transient iminium ion intermediates could provide crucial insights into the reaction mechanism.

Mass Spectrometry (MS) for Reaction Component Analysis and Mechanistic Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Connectivity

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and confirms the connectivity of different parts of the molecule. For this compound, the protonated molecule [M+H]⁺ would be the parent ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns.

Predicted Key MS/MS Fragments for this compound

Based on the fragmentation of related phenethylamines and benzylamines, the following key fragments would be expected:

m/z Proposed Fragment Structure Fragmentation Pathway
91Tropylium ion (C₇H₇⁺)Cleavage of the benzyl group
105Phenylethyl cation (C₈H₉⁺)Cleavage of the phenethyl group
148Diethylbenzylamino cation (C₁₁H₁₆N⁺)Loss of the phenethyl radical
176Diethylphenethylamino cation (C₁₂H₁₈N⁺)Loss of the benzyl radical

Note: These predictions are based on common fragmentation pathways for similar chemical moieties.

Isotopic Labeling Studies Coupled with MS for Mechanistic Information

Isotopic labeling is a powerful technique for tracing the pathways of atoms through a chemical reaction. nih.gov For instance, in the synthesis of this compound, one of the reactants could be labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). By analyzing the mass spectra of the product and any intermediates, the location of the isotopic label can be determined, providing definitive evidence for a proposed reaction mechanism. For example, using deuterium-labeled sodium borohydride (B1222165) in a reductive amination step would result in the incorporation of deuterium at a specific position in the final molecule, which can be readily detected by mass spectrometry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov These techniques are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

In the synthesis of this compound, IR spectroscopy could be used to monitor the disappearance of the C=O stretching vibration of a carbonyl precursor and the N-H stretching vibration of an amine reactant, and the appearance of C-N stretching vibrations in the final product.

Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-2970
C=C (aromatic)Stretch1450-1600
C-NStretch1020-1250

Note: These are general ranges for the expected vibrational modes.

Identification of Characteristic Vibrations of Amine and Aromatic Moieties in Reaction Contexts

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups within this compound, namely the tertiary amine and the aromatic rings. In a reaction context, these techniques can be used to track the conversion of reactants to products by monitoring the appearance or disappearance of characteristic vibrational bands.

As a tertiary amine, this compound is notably characterized in IR spectroscopy by the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines. The key identifiable features for this compound are associated with the C-N bond and the vibrations of the alkyl and aromatic groups. The C-N stretching vibration for a tertiary amine is often found in the 1250-1020 cm⁻¹ region, though it can sometimes be weak and obscured by other signals.

The presence of two phenyl rings gives rise to several distinct and useful absorption bands. Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly higher than 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. In-plane C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy offers complementary information. Aromatic amines can be distinguished by comparing the patterns of their spectra, particularly in the 1500-1000 cm⁻¹ region. jst.go.jp While the amino group of primary and secondary aromatic amines shows sensitivity to interactions, for a tertiary amine like this compound, the focus would be on the skeletal vibrations of the aromatic rings and the C-N stretching modes.

Functional Group/MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Notes
Tertiary AmineC-N Stretch1250 - 1020Can be of weak to medium intensity.
Tertiary AmineN-H StretchAbsentA key distinguishing feature from 1° and 2° amines.
Aromatic RingC-H Stretch3100 - 3000Appears at a higher frequency than aliphatic C-H stretches. vscht.cz
Aromatic RingC=C Stretch1600 - 1400A series of sharp bands characteristic of the phenyl rings. vscht.cz
Aromatic RingC-H Out-of-Plane Bend900 - 675Position is indicative of the ring substitution pattern.
Alkyl Groups (Ethyl, Ethyl)C-H Stretch3000 - 2850Symmetric and asymmetric stretching of CH₂ and CH₃ groups.

In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of this compound, likely proceeding through a pathway such as reductive amination, can be effectively monitored in real-time using in situ spectroscopic probes. masterorganicchemistry.comwikipedia.org Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and FlowNMR allow for the continuous analysis of the reaction mixture without the need for sample extraction, providing valuable kinetic and mechanistic data. rsc.orgmpg.de

In a potential reductive amination synthesis starting from a ketone (e.g., benzyl phenyl ketone) and diethylamine (B46881), followed by reduction, in situ ATR-FTIR would be invaluable. mt.com The initial phase of the reaction, the formation of an iminium intermediate, could be monitored by observing the disappearance of the ketone's strong C=O stretching band (typically around 1715 cm⁻¹) and the appearance of the C=N⁺ stretching band of the iminium ion (around 1650 cm⁻¹). mt.com During the subsequent reduction step, the disappearance of this iminium band and the emergence of C-N stretching bands associated with the final tertiary amine product would signify the reaction's progression and completion. This real-time tracking is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading, and for identifying the formation of any transient intermediates or byproducts. mt.com

FlowNMR spectroscopy is another advanced technique for real-time reaction monitoring. rsc.org By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain time-resolved spectra. This would allow for the quantification of reactants, intermediates, and the final product by integrating the respective proton or carbon signals. For the synthesis of this compound, one could monitor the disappearance of the aldehyde/ketone proton signals and the appearance of new signals corresponding to the alpha-phenethyl and benzyl protons in the final product. This method provides unambiguous structural information and concentration data throughout the course of the reaction. asahilab.co.jp

X-Ray Crystallography for Solid-State Structure Determination (Applicable for related compounds or synthetic intermediates)

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of closely related compounds or stable synthetic intermediates is a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Confirmation of Molecular Connectivity and Absolute Stereochemistry

X-ray diffraction analysis of a single crystal of a suitable analogue, such as a substituted benzylamine (B48309), provides a detailed map of electron density from which the atomic positions can be determined. mdpi.com This allows for the unambiguous confirmation of the molecular connectivity, verifying that the atoms are bonded in the expected sequence.

For chiral molecules like this compound (which has a stereocenter at the alpha-carbon), X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration), provided a heavy atom is present in the structure or through the use of specific crystallographic techniques. This is crucial for structure-activity relationship studies in medicinal chemistry. nih.govbiomolther.org The crystal structure of a related aminophosphonate derived from a substituted benzylamine, for example, unequivocally confirmed the connectivity and the zwitterionic nature of the molecule in the solid state. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions in Crystalline Forms

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This analysis of crystal packing is vital for understanding the physical properties of the solid material. The study of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···π interactions, governs the stability and packing efficiency of the crystal. nsf.gov

In the crystal structure of a related substituted benzylamine derivative, the arrangement of molecules is dictated by a network of intermolecular forces. mdpi.com Analysis of these interactions can reveal the presence of supramolecular synthons, which are recurring patterns of intermolecular interactions. Understanding these patterns is fundamental in crystal engineering and in predicting the polymorphic forms a compound might adopt. mdpi.com Polymorphism is critical in the pharmaceutical industry as different crystal forms can have different solubilities and bioavailabilities.

Below is a table with representative crystallographic data for a related substituted benzylamine compound, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue (for a related substituted benzylamine)
Chemical FormulaC₁₀H₁₅Cl₂NO₃P
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.543(3)
b (Å)10.353(3)
c (Å)15.694(5)
α (°)86.34(3)
β (°)80.93(3)
γ (°)66.82(2)
Volume (ų)1400.9(7)
Z (molecules/unit cell)4

Data is illustrative and based on a related structure found in the literature. mdpi.com

Emerging Research Directions and Future Prospects in N,n Diethyl Alpha Phenethylbenzylamine Chemistry

Development of Novel, Highly Efficient, and Selective Synthetic Routes

Traditional methods for synthesizing tertiary amines, such as the direct alkylation of secondary amines with alkyl halides, often suffer from drawbacks like low selectivity and the formation of undesired quaternary ammonium (B1175870) salts. researchgate.netwikipedia.org Modern synthetic chemistry is focused on overcoming these limitations through the development of more sophisticated and controlled methodologies.

One of the most powerful and versatile methods for amine synthesis is reductive amination . masterorganicchemistry.comwikipedia.org This process involves the reaction of a ketone or aldehyde with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. libretexts.org For the synthesis of N,N-Diethyl-alpha-phenethylbenzylamine, this could involve the reaction of N,N-diethyl-alpha-phenethylamine with benzaldehyde (B42025). A variety of reducing agents can be employed, with milder reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] offering excellent chemoselectivity. organic-chemistry.org

Recent advancements have also focused on direct C-H amination reactions. For instance, palladium-catalyzed methodologies have emerged that can couple secondary amines with olefins, representing a highly efficient and atom-economical approach. news-medical.netsciencedaily.comyoutube.com A hypothetical route to this compound could involve a palladium/sulfoxide-oxazoline (SOX) catalyst system to couple N-benzyl-N-ethylamine with styrene (B11656), though this remains a speculative application of this cutting-edge technology. acs.org Another innovative approach is the direct N-alkylation of secondary amines using carboxylic acids, facilitated by catalysts like encapsulated Nickel(0), which reduces the carboxylic acid to an aldehyde in situ for subsequent reductive amination. tandfonline.com

Below is a comparative table of potential synthetic routes for this compound.

Synthetic Method Precursors Key Reagents/Catalysts Potential Advantages Potential Challenges
Classical N-Alkylation N-benzyl-N-phenethylamine, Ethyl halideBase (e.g., K₂CO₃)Simple procedureLow selectivity, Quaternization side products wikipedia.org
Reductive Amination N,N-diethyl-alpha-phenethylamine, BenzaldehydeReducing agent (e.g., NaBH(OAc)₃)High selectivity, Mild conditions, High functional group tolerance masterorganicchemistry.comorganic-chemistry.orgRequires pre-synthesis of the secondary amine
Hydrogen-Borrowing Catalysis N,N-diethyl-alpha-phenethylamine, Benzyl (B1604629) alcoholTransition metal catalyst (e.g., Iridium, Ruthenium)High atom economy, Water as the only byproductRequires elevated temperatures, Catalyst cost
Palladium-Catalyzed C-H Amination N-benzyl-N-ethylamine, StyrenePalladium/SOX catalystDirect C-H functionalization, High efficiency news-medical.netCatalyst complexity, Substrate scope limitations

This table is generated based on established chemical principles and is for illustrative purposes.

Application in Advanced and Sustainable Catalytic Systems

The development of novel synthetic routes is intrinsically linked to advancements in catalysis. For the synthesis of this compound, catalyst choice is paramount for achieving high efficiency and selectivity.

Homogeneous and Heterogeneous Catalysis: The "hydrogen borrowing" or "hydrogen autotransfer" methodology represents a highly sustainable approach for N-alkylation. rsc.orgresearchgate.net In this process, a catalyst, often based on iridium or ruthenium, temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine, and the catalyst subsequently returns the hydrogen to reduce the resulting imine. rsc.org Applying this to this compound, N,N-diethyl-alpha-phenethylamine could be reacted with benzyl alcohol, generating only water as a byproduct. Heterogeneous catalysts, such as copper-based systems, are also being explored for reductive amination and hydrogen borrowing processes, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Organocatalysis: Beyond their synthesis, tertiary amines like this compound have potential applications as organocatalysts. researchgate.net Chiral tertiary amines are widely used to catalyze a variety of asymmetric reactions. Given its structure, this compound could potentially serve as a base catalyst or as a ligand in metal-catalyzed processes. Research into tertiary amines as catalysts for CO₂ fixation, for example, highlights their utility in promoting green chemical transformations. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. Flow chemistry and automated synthesis are at the forefront of this evolution.

Flow Chemistry: Performing chemical reactions in continuous flow reactors rather than traditional batch vessels offers numerous advantages, including superior heat and mass transfer, enhanced safety profiles for handling hazardous reagents or exothermic reactions, and the potential for straightforward scaling-up. nih.govacs.org The synthesis of amines has been successfully implemented in flow systems, demonstrating improved yields and purity. researchgate.netrsc.org For a multi-step synthesis of this compound, different reactor modules could be connected in sequence, allowing for synthesis, work-up, and purification to occur in a continuous, uninterrupted process. This approach minimizes manual handling and can significantly reduce production time. acs.org

Automated Synthesis: The demand for rapid synthesis and screening of new molecules, particularly in pharmaceutical research, has spurred the development of automated synthesis platforms. synplechem.comenamine.net These systems use pre-packed reagent capsules or cartridges and robotic liquid handlers to perform reactions in a parallel or sequential manner with minimal human intervention. chemistryworld.com Such platforms could be programmed to explore variations of the this compound structure by systematically changing the amine and carbonyl precursors in a reductive amination protocol, thereby accelerating the discovery of related compounds with desired properties.

Technology Application to this compound Synthesis Key Benefits
Continuous Flow Reactors Scalable production via reductive amination or hydrogen-borrowing catalysis.Enhanced safety, improved heat/mass transfer, consistent product quality, ease of scaling. nih.govacs.org
Automated Synthesis Platforms High-throughput synthesis of analogues for screening purposes.Rapid library generation, reduced manual labor, high reproducibility. synplechem.comenamine.net
Machine Learning Integration Optimization of reaction conditions (temperature, pressure, catalyst loading) in flow.Predictive modeling for yield optimization, accelerated process development.

This table illustrates the potential integration of modern chemical technologies.

Exploration of Green Chemistry Principles in Amine Synthesis and Transformation

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. rsc.orgbenthamdirect.com The future of this compound synthesis will undoubtedly be shaped by these principles.

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. wikipedia.orgjocpr.com Catalytic hydrogen-borrowing reactions are exemplary in this regard, as they have a theoretical atom economy of 100% (excluding the catalyst), with water being the only byproduct. rsc.org This stands in stark contrast to classical methods that use stoichiometric reagents and generate significant salt waste. rsc.orgwikipedia.org

Sustainable Feedstocks and Solvents: Future research will likely focus on utilizing bio-based starting materials for amine synthesis. rsc.orgrsc.org For instance, alcohols and aldehydes derived from renewable biomass could serve as precursors. Furthermore, the replacement of traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a central goal. One-pot multicomponent reactions performed in water represent a significant step towards more environmentally friendly amine synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for N,N-Diethyl-alpha-phenethylbenzylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves reductive amination of ketones or aldehydes with diethylamine. For example, reacting α-phenethylbenzaldehyde with diethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5-6) can yield the target compound. Optimization includes adjusting solvent polarity (e.g., methanol or THF), temperature (25–50°C), and stoichiometric ratios (1:1.2 aldehyde:amine). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify amine proton environments (δ 1.0–1.5 ppm for diethyl groups) and aromatic resonances. Mass spectrometry (EI-MS or ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+).
  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<1%). Cross-validate against pharmacopeial standards if available .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

  • Temperature : 40°C, 60°C (ICH Q1A guidelines) for 1–3 months.
  • Humidity : 75% RH in desiccators with saturated NaCl solutions.
  • Light : UV-vis exposure (ICH Q1B) in photostability chambers.
    Analyze degradation products via HPLC-MS and compare to baseline purity. Store samples in amber glass vials at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are effective?

  • Methodological Answer : If the compound has a stereocenter, chiral resolution is achieved via:

  • Diastereomeric Salt Formation : Use chiral acids (e.g., L-tartaric acid) in ethanol, followed by recrystallization.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Confirm enantiomeric excess (ee) by polarimetry or chiral HPLC .

Q. What strategies address contradictory spectral data during characterization of this compound?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to resolve ambiguous NMR signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., para-alkyl groups on the benzyl ring) via Friedel-Crafts alkylation or Suzuki coupling.
  • Biological Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies.
  • QSAR Modeling : Use molecular docking (AutoDock Vina) and regression analysis to correlate structural features (logP, polar surface area) with activity .

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